Enantioselective Analgesic Activity: (1R,5S)-Bicifadine vs. Racemate and (1S,5R)-Enantiomer
The analgesic activity of the 1-aryl-3-azabicyclo[3.1.0]hexane series is strictly dependent on the (1R,5S) absolute configuration. Bicifadine [(±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane] is a racemic mixture, but its analgesic activity is limited to the (1R,5S)-(+)-enantiomer, as determined by single-crystal X-ray analysis. [1] The (1S,5R)-(−)-enantiomer is essentially inactive. This establishes the (1R,5S) stereochemistry as a critical determinant for therapeutic efficacy, and procurement of the wrong enantiomer or racemate will result in a compound with at best 50% of the intended activity and potentially unknown off-target pharmacology.
| Evidence Dimension | Analgesic activity (enantiomeric dependence) |
|---|---|
| Target Compound Data | (1R,5S)-enantiomer: Active (most potent member of series) |
| Comparator Or Baseline | (1S,5R)-enantiomer: Inactive; racemate (bicifadine): Active due solely to (1R,5S) component |
| Quantified Difference | Activity resides exclusively in the (1R,5S)-enantiomer; (1S,5R)-enantiomer contributes no analgesic activity. |
| Conditions | Mouse writhing assay and rat paw-pain assay for analgesic potency; absolute configuration confirmed by single-crystal X-ray diffraction. |
Why This Matters
Procuring the incorrect enantiomer leads to a 100% loss of intended pharmacological activity, directly impacting research outcomes and potential drug development timelines.
- [1] Epstein, J. W.; Brabander, H. J.; Fanshawe, W. J.; Hofmann, C. M.; McKenzie, T. C.; Safir, S. R.; Osterberg, A. C.; Cosulich, D. B.; Lovell, F. M. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry 1981, 24 (5), 481–490. View Source
